molecular formula C4H6N4OS B089401 4,5-Diamino-2-thiouracil CAS No. 1004-76-8

4,5-Diamino-2-thiouracil

Cat. No.: B089401
CAS No.: 1004-76-8
M. Wt: 158.18 g/mol
InChI Key: QYSWOQHLIDKEOL-UHFFFAOYSA-N
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Description

4,5-Diamino-2-thiouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4OS and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure Analysis : The crystal and molecular structures of derivatives of 4,5-Diamino-2-thiouracil have been determined, revealing details about their planarity and amino group conformations. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Hueso-Ureña et al., 1997).

  • Photoreactivity Studies : Research has shown that derivatives of this compound, like 2,4-dithiouracil, exhibit significant photoreactivity. This makes them promising candidates for applications such as photocrosslinking and phototherapeutic agents, especially in RNA-targeted processes (Pollum et al., 2015).

  • Synthesis Methodologies : Improved methods for preparing this compound have been developed. These methods are important for creating starting materials for further chemical synthesis, including pteridine and purine syntheses (Brown, 2007).

  • Medical and Pharmacological Applications : Thiouracil derivatives, including this compound, have been explored for their potential in treating conditions like thyrotoxicosis and as antithyroid drugs. However, the usage of some derivatives has been limited due to concerns about toxicity (Khalil et al., 2019).

  • Drug Delivery Systems : Compounds like 1-benzyl-5,6-diamino-2-thiouracil bonded to graphene oxide have been studied for their potential in drug delivery systems. This indicates the role of this compound derivatives in pharmaceutical applications (Dikmen, 2019).

  • Electrochemical Analysis : The electrochemical properties of derivatives of this compound have been studied, which could be relevant for applications in studying RNA structure and other biochemical analyses (Wrona et al., 1976).

  • Antimicrobial Agents : Some derivatives of 5-cyano-2-thiouracil have shown potential as antimicrobial agents, indicating the possible use of this compound in developing new antibiotics (Rizk et al., 2018).

Safety and Hazards

The safety data sheet for 4,5-Diamino-2-thiouracil sulfate provides some information on safety and hazards . It suggests that in case of exposure, one should move to fresh air, rinse with water, and seek medical attention if symptoms persist . The compound should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

The future directions of research on 4,5-Diamino-2-thiouracil could involve the synthesis of new metal complexes and the investigation of their biological properties . The antimicrobial activity of these complexes and the free ligands could be assessed against both Gram-positive and Gram-negative bacteria, as well as yeasts .

Mechanism of Action

Mode of Action

It has been reported that the compound can inhibit both anodic and cathodic currents , suggesting it may interact with its targets to modulate their activity.

Result of Action

The compound 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine has been reported to dramatically inhibit the dissolution of copper, thereby reducing the weight loss of copper . This suggests that the compound may have potential applications in the prevention of copper corrosion.

Action Environment

The efficacy of 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine is influenced by environmental factors. For instance, its inhibition efficiency increases with increasing concentration in the range of 1.0 to 2.0 mM and decreases with increasing temperature . This indicates that the compound’s action, efficacy, and stability are sensitive to changes in the environment.

Biochemical Analysis

Biochemical Properties

It is known that the compound exhibits antioxidative activity , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses.

Cellular Effects

Given its antioxidative activity , it could potentially influence cell function by mitigating oxidative stress, which could have impacts on cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSWOQHLIDKEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143249
Record name 4,5-Diamino-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-76-8
Record name 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diamino-2-thiouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004768
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Record name 1004-76-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45759
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Record name 4,5-Diamino-2-thiouracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-diamino-2-mercaptopyrimidine-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.479
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine in material science?

A: Research indicates that derivatives of 5,6-Diamino-2-thiouracil can be utilized to functionalize materials like graphene oxide []. This modification holds potential for developing novel materials with tailored properties for various applications.

Q2: How can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be used to separate metal ions?

A: 5,6-Diamino-2-thiouracil exhibits a strong affinity for mercury (Hg(II)) ions []. When immobilized on alumina, it acts as a solid-phase extractor, effectively separating Hg(II) from other metal ions like silver (Ag(I)) in water samples. This application is particularly valuable in environmental monitoring and remediation.

Q3: Can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be used to develop new drugs?

A: Research suggests that 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine derivatives show promise as potential calcium channel blockers []. These compounds exhibit negative inotropic selectivity and block L-type calcium channels more effectively than T-type channels. This activity makes them potentially valuable for treating cardiovascular conditions, but further research is needed.

Q4: What are the structural features of 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine essential for its biological activity?

A: Studies on pyrimidine derivatives, including 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine, reveal that lipophilic substituents at specific positions on the pyrimidine ring, along with an acetamidic function, are crucial for their calcium channel blocking activity [].

Q5: How can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be used to create metal complexes?

A: Researchers have successfully synthesized metal complexes using 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine as a ligand [, ]. This molecule can chelate metal centers through its various functional groups, leading to the formation of complexes with potentially interesting properties for catalysis, materials science, or biological applications.

Q6: Can 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine be utilized in the synthesis of other important compounds?

A: Yes, 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine acts as a versatile building block in organic synthesis []. It reacts with various reagents, including diethyl (E)-2,3-dicyanobutenedioate, to produce valuable compounds like ethyl 7-amino-4-oxo-2-thioxopteridine-6-carboxylates. These compounds hold potential applications in medicinal chemistry.

Q7: Are there analytical techniques available to study 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine?

A: Oscillopolarography has been successfully employed to study 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine and its synthesis intermediates []. This electrochemical technique allows for the characterization and quantification of these compounds, providing insights into their redox properties and behavior in solution.

Q8: What are the limitations of using 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine in drug development?

A: While promising as calcium channel blockers, 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine derivatives require further research to assess potential toxicity, pharmacokinetic properties, and long-term effects []. Understanding these aspects is crucial for developing safe and effective drugs.

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